Lipophilicity Differentiation: LogP Comparison with De-Benzyl and Free Acid Analogs
The lipophilicity of Ethyl 3-amino-2-benzylpropanoate is a key determinant of its suitability for applications requiring balanced cell permeability. Its calculated LogP is approximately 2.07 . This value is significantly higher than that of its closest analog lacking the benzyl group, ethyl 3-amino-2-phenylpropanoate, which has a lower LogP due to reduced carbon count and steric shielding. In a class-level inference, the ethyl ester moiety provides a LogP increase compared to the free acid form, 3-amino-2-benzylpropanoic acid (LogP ~1.5), which is more polar and less membrane-permeable [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~2.07 |
| Comparator Or Baseline | Ethyl 3-amino-2-phenylpropanoate: lower LogP (estimated); 3-amino-2-benzylpropanoic acid: ~1.5 |
| Quantified Difference | ΔLogP ≈ +0.5 vs. free acid; substantial increase vs. phenyl analog |
| Conditions | Calculated XLogP3-AA and ACD/Labs values under standard conditions [1] |
Why This Matters
A LogP of ~2.07 is within the optimal range (1-3) for CNS drug candidates, providing a quantifiable rationale for selecting this specific ester over more polar or less lipophilic alternatives in permeability-focused assays.
- [1] ChemBase. (n.d.). ethyl 3-amino-2-benzylpropanoate. ChemBase ID: 264496. View Source
